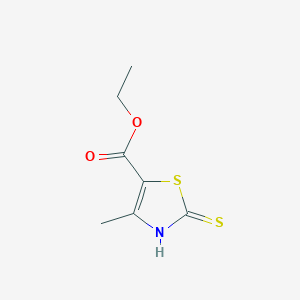
Ethyl 4-methyl-2-sulfanyl-1,3-thiazole-5-carboxylate
Cat. No. B3021071
Key on ui cas rn:
17309-13-6
M. Wt: 203.3 g/mol
InChI Key: OHKNSXMQSNDXAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07947683B2
Procedure details


A solution of ethyl 2-chloroacetoacetate (5 g) and ammonium dithiocarbamate (3.37 g, prepared as reported in Synthesis (1985), (10), 948-9) in ethanol (20 mL) was refluxed overnight. The solvent was evaporated under vacuum and the crude product purified by flash chromatography on silica gel (eluting with cyclohexane:ethyl acetate from 1:0 to 7:3) to give the title compound (2.5 g). MS (m/z): 204 [MH]+.

Name
ammonium dithiocarbamate
Quantity
3.37 g
Type
reactant
Reaction Step One


Name
Identifiers


|
REACTION_CXSMILES
|
Cl[CH:2]([C:8]([CH3:10])=O)[C:3]([O:5][CH2:6][CH3:7])=[O:4].[C:11](=[S:14])([S-:13])[NH2:12].[NH4+]>C(O)C>[CH3:10][C:8]1[NH:12][C:11](=[S:13])[S:14][C:2]=1[C:3]([O:5][CH2:6][CH3:7])=[O:4] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C(=O)OCC)C(=O)C
|
|
Name
|
ammonium dithiocarbamate
|
|
Quantity
|
3.37 g
|
|
Type
|
reactant
|
|
Smiles
|
C(N)([S-])=S.[NH4+]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crude product purified by flash chromatography on silica gel (eluting with cyclohexane:ethyl acetate from 1:0 to 7:3)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1NC(SC1C(=O)OCC)=S
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.5 g | |
| YIELD: CALCULATEDPERCENTYIELD | 40.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
